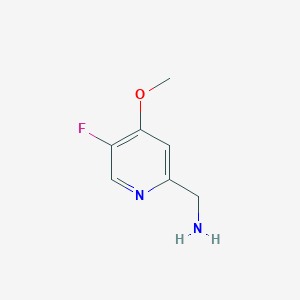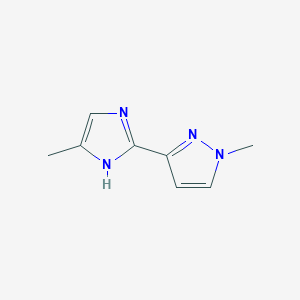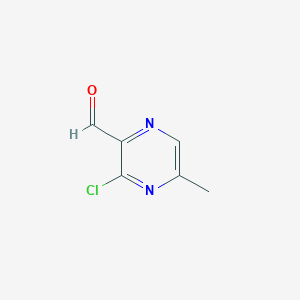![molecular formula C8H7IN2O B13665367 3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
3-Iodo-5-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by iodination and methoxylation. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally benign methods, such as metal-free catalysis, is gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
3-Iodo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: The methoxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, deiodinated derivatives, and coupled products with extended conjugation.
科学的研究の応用
3-Iodo-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
5-Methoxy-imidazo[1,2-a]pyridine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
3-Iodo-5-methylimidazo[1,2-a]pyridine: Contains a methyl group instead of a methoxy group, leading to variations in chemical properties and applications.
Uniqueness
3-Iodo-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity and potential applications. The combination of these substituents provides a versatile scaffold for the development of new compounds with diverse biological activities.
特性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
3-iodo-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3 |
InChIキー |
XAKRKXSJURINQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=NC=C(N21)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
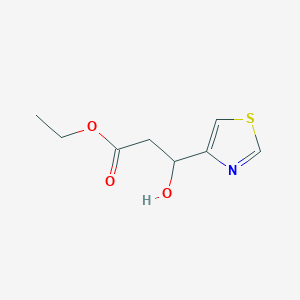
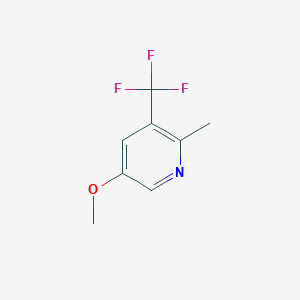
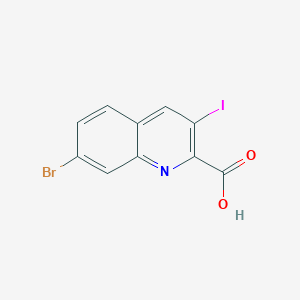
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
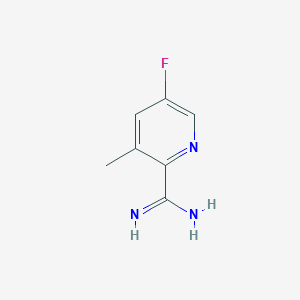
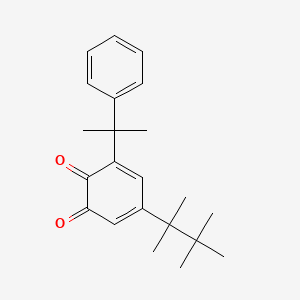
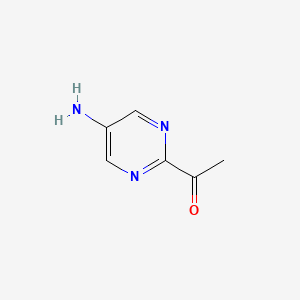
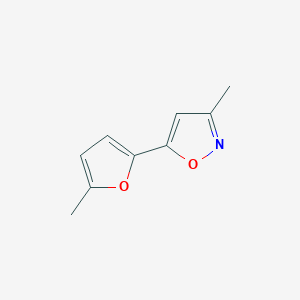
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)

